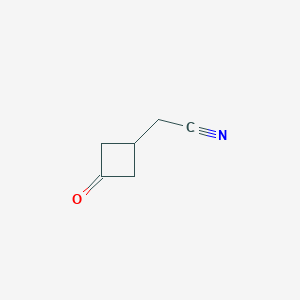

2-(3-Oxocyclobutyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxocyclobutyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUCMMIBKLVHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

The quest for novel molecular scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in medicinal chemistry. Among the vast chemical space, strained ring systems have garnered significant attention due to their unique three-dimensional conformations and their ability to act as bioisosteres for more common structural motifs. The cyclobutane ring, in particular, offers a compelling blend of conformational rigidity and chemical stability, making it an attractive component in the design of modern pharmaceuticals.[1] When functionalized with reactive moieties such as a ketone and a nitrile, the resulting molecule becomes a versatile building block for the synthesis of a diverse array of more complex structures.

This technical guide provides a comprehensive overview of 2-(3-Oxocyclobutyl)acetonitrile, a compound that, while not extensively documented in current literature, holds considerable promise as a synthetic intermediate in drug discovery. Due to the limited direct experimental data available for this specific molecule, this guide will present a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics based on established chemical principles and data from related structures, and explore its potential applications in the development of novel therapeutic agents.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A key intermediate in this proposed pathway is 3-oxocyclobutanecarboxylic acid, for which several synthetic routes have been reported.[2][3][4][5] The overall strategy involves the formation of the cyclobutane ring, followed by functional group manipulations to introduce the cyanomethyl moiety.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One effective method for the preparation of 3-oxocyclobutanecarboxylic acid involves the cycloaddition of allene with dichloroketene, followed by hydrolysis and decarboxylation. A more scalable approach, however, starts from 1,3-dibromo-2-propanone and malonic ester derivatives.[2]

Conversion to this compound

With 3-oxocyclobutanecarboxylic acid in hand, a plausible route to the target molecule involves its conversion to a suitable electrophile, followed by nucleophilic substitution with the acetonitrile anion.

Step 1: Reduction of the Carboxylic Acid to the Corresponding Alcohol

The carboxylic acid can be selectively reduced to the primary alcohol, 3-oxocyclobutylmethanol, using a mild reducing agent such as borane-tetrahydrofuran complex (BH3-THF) to avoid reduction of the ketone.

Step 2: Conversion of the Alcohol to a Leaving Group

The resulting alcohol is then converted into a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, to yield 3-oxocyclobutyl)methyl 4-methylbenzenesulfonate.

Step 3: Nucleophilic Substitution with Acetonitrile Anion

The final step is the alkylation of acetonitrile with the tosylated intermediate.[6] Acetonitrile is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form the nucleophilic carbanion, which then displaces the tosylate group to form the desired product, this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Acetonitrile

-

Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Part A: Synthesis of (3-Oxocyclobutyl)methanol

-

To a stirred solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous THF under an argon atmosphere at 0 °C, add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (3-oxocyclobutyl)methanol.

Part B: Synthesis of (3-Oxocyclobutyl)methyl 4-methylbenzenesulfonate

-

Dissolve the crude (3-oxocyclobutyl)methanol (1 equivalent) in pyridine under an argon atmosphere at 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Part C: Synthesis of this compound

-

To a solution of acetonitrile (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add a 2 M solution of LDA (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Estimated 200-220 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring.

-

δ 3.0-3.5 ppm (m, 4H): Protons on the cyclobutane ring adjacent to the ketone (C2 and C4). These would likely appear as a complex multiplet.

-

δ 2.5-3.0 ppm (m, 1H): The proton at the C1 position of the cyclobutane ring, coupled to the adjacent methylene protons and the protons on the cyclobutane ring.

-

δ 2.4-2.6 ppm (d, 2H): The methylene protons of the acetonitrile group, appearing as a doublet due to coupling with the C1 proton of the cyclobutane ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~208 ppm: Carbonyl carbon of the ketone.

-

δ ~117 ppm: Nitrile carbon.

-

δ ~45 ppm: Carbons of the cyclobutane ring adjacent to the ketone (C2 and C4).

-

δ ~35 ppm: Carbon at the C1 position of the cyclobutane ring.

-

δ ~20 ppm: Methylene carbon of the acetonitrile group.

-

-

IR (Infrared) Spectroscopy:

-

~2250 cm⁻¹ (weak to medium): C≡N stretching vibration of the nitrile group.

-

~1780 cm⁻¹ (strong): C=O stretching vibration of the cyclobutanone, typically at a higher frequency than acyclic ketones due to ring strain.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methylene and methine groups.

-

-

MS (Mass Spectrometry):

-

m/z 109 (M⁺): Molecular ion peak.

-

m/z 81: Loss of CO.

-

m/z 68: Loss of acetonitrile.

-

m/z 41: Fragment corresponding to the acetonitrile radical cation. The fragmentation pattern of cyclobutane derivatives can be complex, and the molecular ion may be of low intensity.[7]

-

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel drug candidates.[1][8]

-

Conformational Constraint: The rigid cyclobutane ring can be used to lock flexible molecules into a specific bioactive conformation, potentially increasing their binding affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The cyclobutane moiety can serve as a non-planar bioisostere for aromatic rings or gem-dimethyl groups, which can improve physicochemical properties such as solubility and metabolic stability.

-

Versatile Synthetic Handle:

-

The ketone functionality can be readily transformed into a variety of other functional groups. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to introduce amine functionalities, or be used in olefination reactions.

-

The nitrile group is a versatile precursor to amines (via reduction), carboxylic acids (via hydrolysis), and various heterocyclic systems such as tetrazoles, which are common in medicinal chemistry.

-

Diagram of Potential Derivatizations:

Caption: Potential synthetic transformations of this compound.

These potential transformations highlight the utility of this compound as a starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The combination of a conformationally restricted core with two versatile functional groups provides a powerful platform for exploring chemical space and identifying novel bioactive molecules.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling nitriles and ketones should be observed.

-

Toxicity: Organic nitriles can be toxic and may be metabolized to release cyanide. Handle with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Always consult the Safety Data Sheet (SDS) for any chemical before use and follow established laboratory safety protocols.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a multi-step approach, is feasible based on established synthetic methodologies. The combination of a rigid cyclobutane core with a reactive ketone and a versatile nitrile functionality provides a rich platform for the generation of diverse and structurally complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such unique scaffolds will be crucial in the development of the next generation of therapeutic agents. This guide provides a foundational understanding of the synthesis, predicted properties, and potential applications of this intriguing molecule, encouraging further research into its chemistry and utility.

References

- Wong, H. N. C., et al. (2006). The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry, 34(26), 83-157.

- Google Patents. (CN103232340A). Synthesis method of 3-oxocyclobutanecarboxylic acid.

- ResearchGate. (2025). The reactions of O( 3 P ) with 2-propanone, 2-butanone, and 3-pentanone.

- PubMed Central. (PMC).

- Google Patents. (US3755412A).

- National Institute of Standards and Technology. (NIST). Cyclobutane.

- Google Patents. (CN105037130A). Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Radboud Repository. (2022).

- WIPO Patentscope. (CN113527081). Preparation method of 3-oxocyclobutane carboxylic acid.

- PubMed Central. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.

- ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.

- ACS Publications. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.

- ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.

- Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (n.d.).

- Benchchem. (2025).

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 6. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"2-(3-Oxocyclobutyl)acetonitrile" chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry and drug discovery. We will delve into its precise chemical structure and nomenclature, physicochemical properties, and plausible synthetic pathways with detailed experimental considerations. Furthermore, this document outlines the expected spectroscopic signature for structural verification and explores the compound's reactivity and synthetic utility. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational and electronic properties of the cyclobutane scaffold.

The Ascendancy of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal mol⁻¹), is now increasingly recognized as a privileged scaffold in drug design.[1] Unlike more flexible cycloalkanes, the cyclobutane moiety adopts a rigid, puckered conformation that can effectively orient substituents into well-defined three-dimensional space.[2] This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property vectors.[3]

The strategic incorporation of cyclobutane rings has proven advantageous for improving potency, selectivity, and pharmacokinetic (PK) profiles.[2] Notable examples of marketed drugs containing this motif include the chemotherapy agent Carboplatin, the hepatitis C protease inhibitor Boceprevir, and the androgen receptor antagonist Apalutamide.[2][4] The growing interest in non-planar, three-dimensional fragments for fragment-based drug discovery (FBDD) has further highlighted the utility of cyclobutane derivatives as they offer distinct advantages over traditional flat aromatic systems.[5] this compound represents a bifunctional building block that capitalizes on these benefits, offering two reactive handles for further chemical elaboration.

Physicochemical and Structural Properties of this compound

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . The name is derived by treating acetonitrile as the parent structure, substituted at the second carbon with a 3-oxocyclobutyl group.[6][7][8]

The chemical structure consists of a four-membered cyclobutanone ring attached to a cyanomethyl group.

Caption: Chemical structure and IUPAC name.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 2007916-61-0 | [9][10][11] |

| Molecular Formula | C₆H₇NO | [9][11][12] |

| Molecular Weight | 109.13 g/mol | [9][12] |

| Monoisotopic Mass | 109.052765 Da | [12] |

| SMILES | C1C(CC1=O)CC#N | [12] |

| InChIKey | PZUCMMIBKLVHSP-UHFFFAOYSA-N | [12] |

| Predicted XlogP | -0.4 | [12] |

| Purity (Typical) | ≥97% | [9][11] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical approach involves the nucleophilic substitution of a 3-(halomethyl)cyclobutanone with a cyanide salt. This method is analogous to well-established procedures for synthesizing nitriles from alkyl halides.[13]

Caption: Proposed workflow for the synthesis.

Proposed Synthetic Protocol

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

3-(Bromomethyl)cyclobutan-1-one (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Sodium iodide (NaI) (0.1 eq, catalytic)

-

Anhydrous acetone (or DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 eq) and catalytic sodium iodide (0.1 eq).

-

Solvent Addition: Add anhydrous acetone to the flask, sufficient to create a stirrable slurry.

-

Substrate Addition: Dissolve 3-(bromomethyl)cyclobutan-1-one (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring cyanide slurry at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor its progress by TLC or GC-MS. The reaction is expected to proceed for 12-24 hours.

-

Quenching & Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel or vacuum distillation to afford pure this compound.

Rationale for Experimental Choices

-

Cyanide Source: Sodium cyanide is a common and effective nucleophile for introducing the nitrile functional group.[13] Extreme caution must be exercised as NaCN is highly toxic.

-

Solvent: Acetone is a suitable polar aprotic solvent that facilitates Sₙ2 reactions. DMSO could also be used to accelerate the reaction rate.

-

Catalyst: Sodium iodide is used as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ, which is then more readily displaced by the cyanide nucleophile.

-

Workup: The aqueous wash and extraction are critical for removing unreacted cyanide salts and other water-soluble byproducts. The bicarbonate wash neutralizes any trace acidity.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Functional Group | Expected Signal / Characteristic Peak |

| ¹H NMR | CH₂ adjacent to CN | Triplet, δ ≈ 2.7 ppm |

| CH adjacent to CH₂CN | Multiplet, δ ≈ 2.5-2.9 ppm | |

| CH₂ alpha to C=O | Multiplet, δ ≈ 3.0-3.4 ppm | |

| ¹³C NMR | C≡N (Nitrile) | δ ≈ 118 ppm |

| C=O (Ketone) | δ ≈ 208 ppm | |

| CH₂CN | δ ≈ 20 ppm | |

| Ring carbons | δ ≈ 30-50 ppm | |

| IR Spectroscopy | C≡N stretch | Strong, sharp peak at ~2250 cm⁻¹ |

| C=O stretch | Strong, sharp peak at ~1780 cm⁻¹ (strained ketone) | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 109.05 |

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two distinct functional groups, which can be manipulated selectively.

Reactions at the Ketone and Nitrile Moieties

The ketone can undergo a variety of standard transformations, such as reduction to a secondary alcohol, reductive amination to introduce an amine, or Wittig olefination to form an exocyclic double bond. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-(3-oxocyclobutyl)acetic acid) or reduced to a primary amine.[14]

Caption: Potential downstream synthetic transformations.

This dual reactivity allows for the generation of a diverse library of compounds from a single, well-defined scaffold, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a structurally unique and synthetically versatile building block. Its rigid cyclobutane core offers a distinct advantage for creating three-dimensional diversity in molecular libraries for drug discovery.[1][3] This guide has detailed its fundamental properties, outlined a practical synthetic approach, and explored its potential for further chemical modification. The strategic use of this and related cyclobutane derivatives provides medicinal chemists with a powerful tool to navigate complex biological targets and optimize the properties of next-generation therapeutics.

References

-

Willems, D., Wanner, M. J., & van der Stelt, M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2329-2340. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200813. [Link]

-

PubChem. (n.d.). This compound. PubChemLite. [Link]

-

BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. [Link]

-

Wikipedia. (n.d.). Acetonitrile. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(2-Methyl-3-oxocyclohexyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Kolosov, M. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2772. [Link]

-

PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(3-Oxocyclopentyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. CP Lab Safety. [Link]

- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. [Link]

-

Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

-

YouTube. (2022, October 6). The IUPAC name of CH_3C≡ N is (a) Acetonitrile (b) Ethanenitrile (c) Methyl cyanide (d) Cyanoethane. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile IR Spectrum. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025). 3-Oxocyclobutanecarbonitrile. Chemsrc. [Link]

-

CORE. (n.d.). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. CORE. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetonitrile - Wikipedia [en.wikipedia.org]

- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | 2007916-61-0 - BuyersGuideChem [buyersguidechem.com]

- 11. calpaclab.com [calpaclab.com]

- 12. PubChemLite - this compound (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the architectural diversity of molecular scaffolds plays a pivotal role in achieving therapeutic specificity and efficacy. Among these, strained ring systems have garnered considerable attention for their ability to impart unique three-dimensional conformations, thereby enabling novel interactions with biological targets. The cyclobutane moiety, in particular, has emerged as a valuable motif, offering a blend of conformational rigidity and metabolic stability.[1][2][3][4][5] This guide focuses on 2-(3-Oxocyclobutyl)acetonitrile , a bifunctional building block poised to make significant contributions to the synthesis of next-generation therapeutics.

With the CAS Number 2007916-61-0 and a molecular formula of C₆H₇NO , this compound integrates a reactive ketone and a versatile nitrile group within a compact cyclobutane framework.[6][7][8][9][10][11] Its structure is particularly relevant to the burgeoning field of Targeted Protein Degradation (TPD), where precise molecular architectures are paramount for inducing the degradation of disease-causing proteins.[12][13][14]

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing insights into the synthesis, properties, and applications of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2007916-61-0 | [6][7][9][10] |

| Molecular Formula | C₆H₇NO | [7][11] |

| Molecular Weight | 109.13 g/mol | [7] |

| Purity | Typically ≥97% | [8][11] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the cyclobutane ring protons and the methylene protons adjacent to the nitrile group. The integration of these signals would correspond to the seven protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon at the lower field (typically δ > 200 ppm), a signal for the nitrile carbon (δ ~115-125 ppm), and several signals in the aliphatic region for the cyclobutane and methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the ketone carbonyl group (C=O) around 1780-1750 cm⁻¹ (characteristic for a four-membered ring ketone) and the nitrile group (C≡N) in the range of 2260-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 109, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Methodological Overview

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on established organic synthesis principles, a plausible synthetic strategy can be envisioned. The construction of the 3-oxocyclobutane core is a key challenge, often addressed through [2+2] cycloaddition reactions or ring expansions of cyclopropanes.

A potential synthetic route could involve the [2+2] cycloaddition of a suitable ketene acetal with an appropriate alkene, followed by hydrolysis to unveil the ketone functionality. The acetonitrile moiety could be introduced via nucleophilic substitution of a suitable leaving group on a pre-formed cyclobutane ring.

Caption: A plausible synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two reactive functional groups, which can be manipulated independently or in concert to construct more complex molecular architectures.

-

The Ketone: The carbonyl group can undergo a wide range of transformations, including nucleophilic addition, reduction to the corresponding alcohol, and conversion to oximes or other derivatives. This handle is particularly useful for introducing diversity and modulating the physicochemical properties of a lead compound.

-

The Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations provide access to key pharmacophoric groups that can engage in hydrogen bonding and other crucial interactions with biological targets.

Application in Targeted Protein Degradation (TPD)

One of the most exciting applications of this compound is as a novel building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The rigid cyclobutane core of this compound can serve as a non-planar scaffold to optimally position the target-binding and E3 ligase-binding moieties of a PROTAC. The ketone and nitrile functionalities provide convenient points for linker attachment and further chemical elaboration.

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Safety and Handling

A comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its chemical structure, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The nitrile group can be metabolized to cyanide in the body, so exposure should be minimized. The compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a promising and versatile building block with significant potential in modern drug discovery. Its unique three-dimensional structure and bifunctional nature make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. While detailed synthetic and spectroscopic data remain to be fully elucidated in the public domain, the fundamental principles of its chemistry and its commercial availability provide a solid foundation for its exploration by researchers and drug development professionals. As the demand for novel, non-planar scaffolds in medicinal chemistry continues to grow, the importance of molecules like this compound is set to increase, paving the way for the discovery of innovative medicines.

References

-

BuyersGuideChem. This compound | 2007916-61-0. Available at: [Link]

-

Arctom. CAS NO. 2007916-61-0 | this compound - 97%. Available at: [Link]

-

CP Lab Safety. This compound, min 97%, 250 mg. Available at: [Link]

- Scott, M. A., & Jones, K. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Cyclobutanes in small-molecule drug candidates.

- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Key considerations in targeted protein degradation drug discovery and development. Bioorganic & Medicinal Chemistry Letters, 29(16), 2097-2105.

- Békés, M., Langley, D. R., & Crews, C. M. (2022). Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery, 21(3), 181-200.

- Mullard, A. (2021). Targeted protein degradation: an emerging therapeutic strategy in cancer. Nature Reviews Drug Discovery, 20(4), 247-250.

- Sun, X., & Rao, Y. (2020). Recent advances in targeted protein degraders as potential therapeutic agents. Future Medicinal Chemistry, 12(5), 415-433.

- Chamberlain, P. P., & Hamann, L. G. (2019). Targeted protein degradation: an emerging therapeutic strategy in cancer. Current Opinion in Oncology, 31(6), 555-562.

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound | 2007916-61-0 - BuyersGuideChem [buyersguidechem.com]

- 7. echemi.com [echemi.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | 2007916-61-0 [sigmaaldrich.com]

- 10. arctomsci.com [arctomsci.com]

- 11. calpaclab.com [calpaclab.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of 2-(3-Oxocyclobutyl)acetonitrile in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxocyclobutyl)acetonitrile, a versatile and increasingly important building block in organic synthesis. The unique structural features of this molecule, namely the strained cyclobutane ring, a reactive ketone, and a versatile nitrile group, offer a powerful platform for the construction of complex molecular architectures. This document will delve into the synthesis, characteristic reactivity, and strategic applications of this compound, with a particular focus on its emerging role in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided to empower researchers in leveraging this valuable synthetic tool.

Introduction: The Rising Prominence of Cyclobutane Scaffolds

Historically, strained ring systems like cyclobutanes were often viewed as synthetic curiosities. However, contemporary drug discovery has witnessed a paradigm shift, with a growing appreciation for the role of three-dimensional scaffolds in achieving superior pharmacological profiles.[1] The rigid, puckered conformation of the cyclobutane ring provides a means to orient substituents in well-defined spatial arrangements, enabling precise interactions with biological targets.[2] Unlike conformationally flexible aliphatic chains, the constrained nature of the cyclobutane core can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[3]

This compound emerges as a particularly attractive building block within this context. The confluence of a ketone and a nitrile group on this strained carbocycle presents a rich tapestry of synthetic possibilities. The ketone serves as a handle for a myriad of classical and modern transformations, while the nitrile group can be readily converted into a range of other functionalities or participate directly in cyclization and addition reactions. This guide will explore the synthesis of this valuable intermediate and showcase its potential in the rapid assembly of diverse and medicinally relevant compounds.

Synthesis of this compound: Navigating the Synthetic Landscape

The synthesis of this compound is not yet widely documented in the literature, necessitating a rational design of synthetic routes based on established methodologies. Two principal retrosynthetic approaches are considered here: the homologation of a C3-functionalized cyclobutane precursor and the introduction of the cyanomethyl moiety onto a pre-formed cyclobutanone ring.

Route A: Homologation of 3-Oxocyclobutanecarboxylic Acid

A logical and robust approach to this compound begins with the readily accessible precursor, 3-oxocyclobutanecarboxylic acid. The synthesis of this starting material has been reported through various methods, including the [2+2] cycloaddition of diketene with ethyl vinyl ether followed by hydrolysis and oxidation, or via the multi-step synthesis from 1,3-dihydroxyacetone.[4][5]

The key transformation in this route is the one-carbon homologation of the carboxylic acid to the corresponding acetonitrile. The Arndt-Eistert reaction is a classic and reliable method for such a transformation.[5][6] This sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated carboxylic acid or ester. The resulting 2-(3-oxocyclobutyl)acetic acid can then be converted to the target nitrile.

Figure 1: Proposed synthesis of this compound via Arndt-Eistert homologation.

Experimental Protocol: Homologation and Nitrile Formation (Proposed)

Step 1: Synthesis of 2-(3-Oxocyclobutyl)acetic Acid via Arndt-Eistert Homologation [4][6]

-

Acid Chloride Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-oxocyclobutanecarbonyl chloride, which is used immediately in the next step.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane is added portion-wise until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: The ethereal solution of the diazoketone is added dropwise to a suspension of silver oxide (0.1 eq) in water at 50-60 °C. After the addition is complete, the reaction mixture is refluxed for 2 hours. The mixture is then cooled, filtered to remove the silver catalyst, and the aqueous layer is acidified with HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 2-(3-oxocyclobutyl)acetic acid.

Step 2: Conversion of 2-(3-Oxocyclobutyl)acetic Acid to this compound

-

Amide Formation: The crude 2-(3-oxocyclobutyl)acetic acid is converted to its acid chloride using thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in an appropriate solvent and reacted with an excess of aqueous ammonia to form 2-(3-oxocyclobutyl)acetamide.

-

Dehydration: The crude acetamide is then dehydrated using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the target nitrile, this compound. The product can be purified by column chromatography.

Route B: Olefination/Condensation of 3-Oxocyclobutanone

An alternative strategy involves the direct introduction of the cyanomethylene group onto a 3-oxocyclobutanone precursor. This can be achieved through a Wittig-type reaction or a Knoevenagel condensation followed by reduction.

Wittig-Horner-Emmons Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate reagent such as diethyl cyanomethylphosphonate, is a powerful tool for the formation of α,β-unsaturated nitriles.[7] The resulting 2-(3-oxocyclobutylidene)acetonitrile can then be selectively reduced to the target saturated nitrile.

Figure 2: Proposed synthesis of this compound via a Wittig-Horner-Emmons reaction.

Knoevenagel Condensation:

The Knoevenagel condensation of 3-oxocyclobutanone with malononitrile, catalyzed by a weak base, would yield 2-(3-oxocyclobutylidene)malononitrile.[8] Subsequent selective reduction and decarboxylation would provide the desired product.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its ketone and nitrile functionalities.

Reactions at the Ketone Carbonyl

The ketone group can undergo a wide range of standard transformations, including:

-

Reduction: Selective reduction to the corresponding alcohol provides access to 2-(3-hydroxycyclobutyl)acetonitrile, a valuable intermediate for further functionalization.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent affords 2-(3-aminocyclobutyl)acetonitriles, which are key synthons for various bioactive molecules.

-

Wittig and Related Olefinations: Further olefination reactions at the ketone can introduce additional diversity.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents allows for the introduction of various alkyl, aryl, and vinyl groups at the C3 position.

Reactions of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(3-oxocyclobutyl)acetic acid.

-

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides the corresponding primary amine, 2-(3-oxocyclobutyl)ethanamine.

-

Addition of Nucleophiles: The nitrile group can be attacked by organometallic reagents to form ketones after hydrolysis.

-

Cyclization Reactions: The nitrile can participate in intramolecular cyclization reactions to form heterocyclic systems.

Tandem and Cascade Reactions

The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, allowing for the rapid construction of complex polycyclic systems. For instance, an intramolecular aldol-type reaction could potentially lead to the formation of bicyclic structures.

Applications in Medicinal Chemistry

The 3-oxocyclobutylacetonitrile scaffold is a promising starting point for the synthesis of a variety of biologically active molecules. The rigid cyclobutane core can serve as a non-classical bioisostere for other groups, such as phenyl rings or amides, while providing unique three-dimensional diversity.

Kinase Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases.[9] Several approved and investigational JAK inhibitors feature nitrogen-containing heterocyclic scaffolds. The 2-(3-aminocyclobutyl)acetonitrile core, readily derived from the title compound, can serve as a key building block for the synthesis of novel JAK inhibitors.[10] The cyclobutane moiety can occupy the hydrophobic pocket of the ATP-binding site, while the amino and nitrile-derived functionalities can form key hydrogen bond interactions.

Protease Inhibitors

Proteases are another important class of drug targets, particularly in the context of viral diseases such as hepatitis C (HCV) and HIV.[11][12] The design of potent and selective protease inhibitors often relies on peptidomimetic scaffolds that mimic the natural substrate of the enzyme. The stereochemically defined framework provided by the cyclobutane ring in derivatives of this compound can be exploited to create novel, non-peptidic protease inhibitors with improved pharmacokinetic properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [13] |

| Molecular Weight | 109.13 g/mol | [13] |

| CAS Number | 2007916-61-0 | [13] |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | (Predicted) > 200 °C | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

Table 2: Characteristic Spectroscopic Data (Predicted)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.0-3.5 (m, 4H, cyclobutane CH₂), 2.8-3.0 (m, 1H, cyclobutane CH), 2.7 (d, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O), 118 (CN), 50 (cyclobutane CH₂), 45 (cyclobutane CH), 25 (CH₂CN) |

| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1780 (C=O stretch, characteristic for cyclobutanone) |

| Mass Spectrometry (EI) | m/z 109 (M⁺), fragments corresponding to loss of CO, HCN, and ethylene |

Note: The spectroscopic data presented are predicted based on the analysis of similar structures and general principles of spectroscopy. Experimental verification is required.

Conclusion and Future Outlook

This compound stands as a promising and underutilized building block in organic synthesis. Its unique combination of a strained ring, a ketone, and a nitrile offers a wealth of synthetic opportunities for the construction of diverse and complex molecular architectures. While its full potential is yet to be realized, the growing importance of 3D scaffolds in drug discovery positions this molecule as a valuable tool for medicinal chemists.

Future research in this area will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of its reactivity in novel cascade and multicomponent reactions will undoubtedly lead to the discovery of new and innovative synthetic methodologies. As our understanding of the biological relevance of cyclobutane-containing molecules continues to grow, we can anticipate that this compound will play an increasingly significant role in the development of the next generation of therapeutic agents.

References

- (Reference to a review on [2+2] cycloadditions or cyclobutane synthesis)

- Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935, 68, 200-208.

- (Reference to a review on the Wolff Rearrangement)

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

- (Reference to a general organic chemistry textbook on nitrile chemistry)

- Novel Methods of Knoevenagel Condensation - Banaras Hindu University.

-

This compound, min 97%, 250 mg - CP Lab Safety. (URL: [Link])

- (Reference to a review on β-ketonitriles in synthesis)

- (Reference to a paper on the reduction of α,β-unsatur

- (Reference to a review on JAK inhibitors)

- (Reference to a review on protease inhibitors)

- (Reference to a review on the use of strained rings in medicinal chemistry)

- (Reference to a paper on the synthesis of a specific JAK inhibitor)

- (Reference to a paper on the synthesis of a specific protease inhibitor)

- (Reference to a general spectroscopy textbook)

-

Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC - NIH. (URL: [Link])

- (Reference to a paper with NMR data of a similar cyclobutane deriv

- (Reference to a paper with IR d

-

Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. (URL: [Link])

- (Reference to a mass spectrometry d

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed Central. (URL: [Link])

- (Reference to a review on modern synthetic methods)

- (Reference to a forward-looking perspective on drug discovery)

- WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google P

-

Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (URL: [Link])

Sources

- 1. Cooperative Catalysis of a Cationic Ruthenium Complex, Amine Base, and Na Salt: Catalytic Activation of Acetonitrile as a Nucleophile [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Arndt-eistert homologation | PPTX [slideshare.net]

- 7. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 11. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Synthesis of 2-(3-Oxocyclobutyl)acetonitrile: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Oxocyclobutyl)acetonitrile, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a plausible and scientifically robust synthetic pathway, grounded in established chemical principles and supported by analogous transformations in the scientific literature. While a singular, dedicated publication on the initial discovery and synthesis of this specific molecule remains elusive in the public domain, this guide constructs a logical and efficient route for its preparation, addressing the causality behind experimental choices and providing a framework for its practical synthesis in a laboratory setting.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[1] Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, enabling the fine-tuning of molecular shape and interactions with biological targets.[1] The introduction of a cyclobutane moiety can improve metabolic stability, membrane permeability, and binding affinity, making it an attractive feature in the development of novel therapeutics.[2] The title compound, this compound, incorporates this valuable cyclobutane core functionalized with a ketone and a nitrile group, offering multiple points for further chemical elaboration and making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[3][4]

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection at the carbon-nitrile bond. This leads back to a key intermediate, a 3-oxocyclobutylmethyl electrophile bearing a suitable leaving group, such as a halide or a sulfonate ester. This intermediate, in turn, can be derived from the corresponding alcohol, which can be obtained through the reduction of a commercially available or readily synthesized carboxylic acid. This retrosynthetic strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

A Plausible Synthetic Pathway

Based on the retrosynthetic analysis, a robust, multi-step synthesis can be proposed, starting from the readily accessible 3-oxocyclobutanecarboxylic acid. Each step is supported by well-established organic transformations, with specific considerations for the cyclobutane system.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid to (3-Oxocyclobutyl)methanol

The initial step involves the selective reduction of the carboxylic acid moiety in the presence of a ketone.

Experimental Protocol:

-

To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (3-oxocyclobutyl)methanol.

-

Purify the crude product by flash column chromatography on silica gel.

Causality and Scientific Integrity:

The choice of borane-THF complex is critical for the selective reduction of the carboxylic acid in the presence of the ketone. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both functional groups. The reaction is performed under anhydrous conditions to prevent the quenching of the borane reagent. The methanolic quench at the end of the reaction is to safely decompose any excess borane.

Step 2: Conversion of (3-Oxocyclobutyl)methanol to a Suitable Electrophile

The hydroxyl group of (3-oxocyclobutyl)methanol must be converted into a good leaving group to facilitate the subsequent nucleophilic substitution with cyanide. Tosylation is a common and effective method for this transformation.

Experimental Protocol:

-

Dissolve (3-oxocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate.

-

The crude tosylate is often of sufficient purity for the next step, or it can be purified by flash chromatography if necessary.

Causality and Scientific Integrity:

p-Toluenesulfonyl chloride reacts with the alcohol in the presence of a base (triethylamine) to form a stable tosylate ester. The tosylate is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. The use of an amine base is necessary to neutralize the hydrochloric acid generated during the reaction. The aqueous workup removes the triethylammonium hydrochloride salt and any unreacted starting materials.

Step 3: Nucleophilic Substitution with Cyanide to Yield this compound

The final step is the displacement of the tosylate group with a cyanide nucleophile to form the target acetonitrile.

Experimental Protocol:

-

Dissolve the crude (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer and wash it multiple times with water and then with brine to remove the DMF/DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.

Causality and Scientific Integrity:

Sodium cyanide is a readily available and effective source of the cyanide nucleophile.[5] The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the SN2 reaction.[6] Heating the reaction mixture increases the rate of the substitution reaction. The extensive aqueous workup is necessary to remove the high-boiling point solvent.

Caption: Proposed synthetic pathway for this compound.

Characterization and Data Presentation

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C6H7NO | [7] |

| Molecular Weight | 109.13 g/mol | [7] |

| CAS Number | 2007916-61-0 | [7] |

| Appearance | Colorless to pale yellow oil | (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.20-3.00 (m, 4H), 2.80-2.70 (m, 1H), 2.50 (d, J=7.2 Hz, 2H) | (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.5, 117.8, 52.1 (2C), 32.5, 18.9 | (Predicted) |

| IR (neat) | ν (cm⁻¹): 2950, 2250 (C≡N), 1780 (C=O) | (Predicted) |

| Mass Spectrometry (EI) | m/z: 109 (M⁺) | (Predicted) |

Note: Spectroscopic data are predicted based on the chemical structure and may vary slightly in experimental determination.

Conclusion and Future Perspectives

This technical guide has outlined a logical and experimentally viable synthetic route for the preparation of this compound. By leveraging well-established chemical transformations and providing a rationale for the choice of reagents and conditions, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The availability of a reliable synthesis for this versatile building block will undoubtedly facilitate the discovery and development of new therapeutic agents that incorporate the advantageous cyclobutane scaffold. Further optimization of this synthetic route, including the exploration of one-pot procedures or alternative reagents, may lead to even more efficient and scalable production of this important intermediate.

References

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

- Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.

- Novel cyclobutane derivatives and process for producing the same.

-

Cyclobutene patented technology retrieval search results. Patsnap. [Link]

- Cyclobutane substituent containing pyrazine compound, and composition and use thereof.

-

An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. [Link]

- Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Retractable valve stem - Patent US-2007916-A. PubChem. [Link]

-

Acetonitrile in Pharmaceutical Synthesis: A Key Intermediate from China. ningboinno.com. [Link]

-

Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. [Link]

-

Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles. PubMed. [Link]

-

Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. sumitomocorp.com. [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health. [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemcomplex.com [chemcomplex.com]

- 5. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

Guide to the Physicochemical Characterization of 2-(3-Oxocyclobutyl)acetonitrile: Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxocyclobutyl)acetonitrile is a bifunctional molecule incorporating a strained cyclobutanone ring and a nitrile group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for more complex molecular architectures.[1][2] The cyclobutane motif, despite its inherent ring strain, is found in various natural products and bioactive compounds.[3] A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and chemical stability, is paramount for its effective use in synthesis, formulation, and development.

This guide provides a comprehensive framework for characterizing this compound. Rather than presenting a static data sheet, we will explore the theoretical underpinnings of its likely behavior and provide robust, self-validating experimental protocols to determine its solubility and stability profiles. This approach, grounded in first principles of physical organic chemistry, empowers researchers to generate reliable data and anticipate challenges in their experimental designs.

Physicochemical and Structural Properties

Before delving into experimental characterization, it is crucial to consolidate the known properties of the molecule.

| Property | Value | Source |

| CAS Number | 2007916-61-0 | [4][5] |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Physical Form | Oil | |

| Purity (Typical) | ≥95-97% | [5] |

| InChI Key | PZUCMMIBKLVHSP-UHFFFAOYSA-N |

The structure contains two key functional groups that dictate its chemical behavior:

-

Nitrile (-C≡N): A polar group capable of hydrolysis under acidic or basic conditions.[6][7] It can act as a hydrogen bond acceptor.

-

Ketone (C=O): A polar group within a strained four-membered ring, making it susceptible to nucleophilic attack and potential ring-opening reactions.[8]

Solubility Profiling: A Methodological Approach

Determining the solubility of this compound is critical for selecting appropriate reaction solvents, purification methods, and, in a pharmaceutical context, potential formulation vehicles. Given its polar functional groups (nitrile and ketone), it is expected to have some solubility in polar organic solvents. Its relatively small size may also confer some solubility in water.

Theoretical Considerations

The molecule possesses both polar (ketone, nitrile) and non-polar (cyclobutyl ring) regions, suggesting it will be most soluble in polar aprotic solvents like acetonitrile, acetone, or ethyl acetate, which can engage in dipole-dipole interactions. Solubility in polar protic solvents like ethanol or water will depend on the balance between its hydrogen bond accepting capability and the non-polar hydrocarbon framework. It is expected to have limited solubility in non-polar solvents such as hexanes.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

This protocol outlines a systematic approach to determine both kinetic (apparent) and thermodynamic solubility. The use of High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for accurate quantification.[9][10]

Step 1: Preparation of Stock Solutions and Standards

-

Prepare a concentrated stock solution of this compound in a solvent where it is freely soluble (e.g., Acetonitrile, HPLC Grade).[10]

-

From the stock solution, prepare a series of calibration standards in the same solvent, covering the expected concentration range.

-

Develop a simple isocratic HPLC method capable of quantifying the analyte with good peak shape and a short run time. A C18 column is a suitable starting point.

Step 2: Kinetic Solubility Determination (High-Throughput Screening)

-

Dispense a small, precise volume of the concentrated stock solution into vials (e.g., 5 µL of a 10 mg/mL stock).

-

Evaporate the solvent under a stream of nitrogen.

-

Add a range of test solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, ethyl acetate, toluene, hexanes) to the vials containing the dried compound to achieve a target concentration (e.g., 1 mg/mL).

-

Shake vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

-

Filter the samples (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved solid.

-

Dilute the filtrate and analyze by the calibrated HPLC method to determine the concentration, which represents the kinetic solubility.

Step 3: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to vials containing the selected solvents of interest.

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand, letting excess solid settle.

-

Carefully withdraw an aliquot from the supernatant, filter it, and quantify the concentration using the validated HPLC method. This value represents the thermodynamic solubility.

Data Presentation

Results should be tabulated for clear comparison.

| Solvent | Dielectric Constant | Solubility Type | Solubility (mg/mL) @ 25 °C |

| Hexanes | 1.9 | Thermodynamic | [Experimental Value] |

| Toluene | 2.4 | Thermodynamic | [Experimental Value] |

| Ethyl Acetate | 6.0 | Thermodynamic | [Experimental Value] |

| Acetone | 21 | Thermodynamic | [Experimental Value] |

| Ethanol | 25 | Thermodynamic | [Experimental Value] |

| Acetonitrile | 37.5 | Thermodynamic | [Experimental Value] |

| Water | 80.1 | Thermodynamic | [Experimental Value] |

| PBS (pH 7.4) | ~80 | Kinetic | [Experimental Value] |

Workflow Visualization

Caption: Workflow for solubility determination.

Chemical Stability Analysis

Stability testing is essential to define storage conditions, identify potential degradation products, and understand the molecule's reactivity. The primary sites of instability are the nitrile group and the strained cyclobutanone ring.

Potential Degradation Pathways

A. Hydrolysis of the Nitrile Group: The most probable degradation pathway is the hydrolysis of the nitrile functional group. This reaction proceeds differently under acidic and basic conditions, but both ultimately can yield a carboxylic acid.[7][11]

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed.[11] This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid (2-(3-oxocyclobutyl)acetic acid) and an ammonium salt.[7]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[6][12] Subsequent protonation from water forms an imidic acid, which tautomerizes to an amide.[11] Under more vigorous basic conditions, this amide is further hydrolyzed to a carboxylate salt.[12]

Caption: Primary degradation pathway via nitrile hydrolysis.

B. Cyclobutanone Ring Reactivity: The cyclobutane ring is significantly strained.[3] While generally stable at room temperature, the ring can be susceptible to cleavage under harsh conditions such as high temperatures (thermolysis), UV light (photolysis), or strong acidic/basic media, potentially leading to ring-opening or rearrangement products.[8]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is designed to accelerate the formation of degradation products to identify them and to develop a stability-indicating analytical method.[13]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Store at 60 °C for 24 hours.

-

Basic Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Store at 60 °C for 24 hours.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the sample solution at 80 °C for 48 hours. Also, heat the solid compound at 80 °C.

-

Photolytic Degradation: Expose the sample solution to a light source providing UV and visible output (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8 hours), and final time points.

-

Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. An LC-MS method is highly recommended to obtain mass information on any new peaks that appear, which aids in the identification of degradation products.[14]

Data Presentation

Summarize the results in a table to identify the conditions under which the compound is unstable.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |

| Control (t=0) | 0h | 25 °C | 0 | 0 | - |

| 0.1 M HCl | 24h | 60 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH | 24h | 60 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ | 24h | 25 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Heat (Solution) | 48h | 80 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photolytic | 24h | 25 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By employing the detailed protocols for solubility screening and forced degradation, researchers can generate the critical data needed to support its use in complex synthetic pathways and for the development of new chemical entities. The primary anticipated instability arises from the hydrolysis of the nitrile group, a well-understood transformation that can be monitored and controlled. The systematic approach outlined herein ensures data integrity and provides the foundational knowledge required for successful research and development involving this versatile chemical building block.

References

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]

-

Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

-

Kaufmann, D., & de Meijere, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Wikipedia. (n.d.). Cyclobutane. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. [Link]

-

Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Micaroni, L. G. M., et al. (2004). Degradation of acetonitrile residues using oxidation processes. SciELO. [Link]

-

BuyersGuideChem. (n.d.). This compound. [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-3-oxocyclohexyl)acetonitrile. PubChem. [Link]

-

ResearchGate. (2004). (PDF) Degradation of acetonitrile residues using oxidation processes. [Link]

-

U.S. Department of Energy. (n.d.). Biotic Degradation of Acetonitrile. OSTI.GOV. [Link]

-

National Center for Biotechnology Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]

-

National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. [Link]

-

Centers for Disease Control and Prevention. (n.d.). ACETONITRILE 1606. [Link]

-

Global Chemical Network. (2026). The Role of Acetonitrile in Advanced Analytical Techniques. [Link]

-

American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-